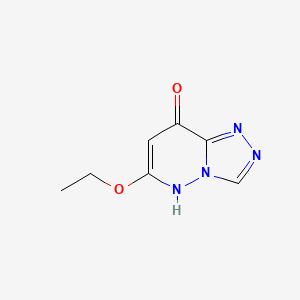![molecular formula C9H6Cl6O2 B14697816 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate CAS No. 19095-28-4](/img/structure/B14697816.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate is a chlorinated organic compound with the molecular formula C10H7Cl7O2. This compound is known for its unique bicyclic structure, which includes multiple chlorine atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the chlorination of bicyclo[2.2.1]hept-5-ene derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of chlorination reactions. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of an acetate group.
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: An anhydride derivative with similar chlorination patterns.
Properties
CAS No. |
19095-28-4 |
|---|---|
Molecular Formula |
C9H6Cl6O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl) acetate |
InChI |
InChI=1S/C9H6Cl6O2/c1-3(16)17-4-2-7(12)5(10)6(11)8(4,13)9(7,14)15/h4H,2H2,1H3 |
InChI Key |
CIRUKACHYPJCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


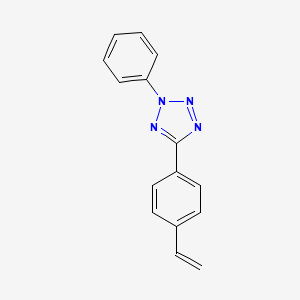

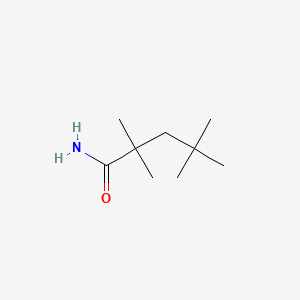

![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
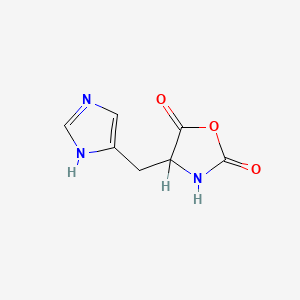
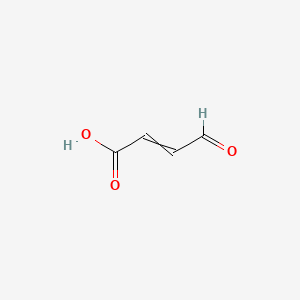


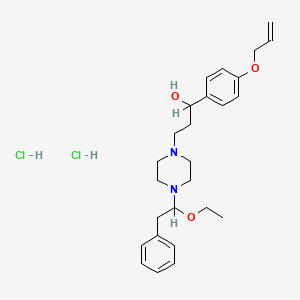
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
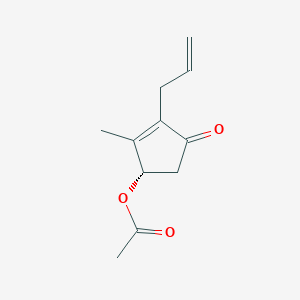
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
